Physicochemical properties and molecular weight of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid
Physicochemical properties and molecular weight of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid
An In-depth Technical Guide to the Physicochemical and Analytical Profile of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid
Abstract
This technical guide provides a comprehensive overview of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, a substituted phenoxypropanoic acid derivative. As a complex organic molecule, its utility in research and development, particularly in chemical synthesis and drug discovery, necessitates a thorough understanding of its fundamental properties. This document details its chemical identity, molecular weight, and known physical characteristics. Furthermore, it outlines authoritative, step-by-step protocols for the analytical determination of its purity and identity via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Methodologies for determining key physicochemical parameters such as the acid dissociation constant (pKa) and partition coefficient (logP) are also described in detail to provide a self-validating framework for its characterization. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust technical foundation for working with this compound.
Chemical Identity and Structure
2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid belongs to the class of aryloxyalkanoic acids. The structure is characterized by a central benzene ring substituted with chloro, ethoxy, and formyl groups, linked via an ether bond to a propanoic acid moiety. This combination of functional groups—a carboxylic acid, an aldehyde, an ether, and an aromatic chloride—defines its chemical reactivity and physical behavior.
Key Identifiers:
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IUPAC Name: 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid
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CAS Number: 590395-60-1[1]
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Molecular Formula: C₁₂H₁₃ClO₅[1]
The presence of a chiral center at the second carbon of the propanoic acid chain means the compound can exist as enantiomers. The material is typically supplied as a racemate unless a specific stereoisomer has been synthesized and isolated.
Physicochemical Properties
A precise understanding of the physicochemical properties is critical for designing experimental protocols, including formulation, reaction setup, and analytical method development.
Summary of Properties
The quantitative data for 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid are summarized below. It is important to note that while some properties are available from suppliers, others like melting point and pKa are not commonly published and must be determined experimentally.
| Property | Value / Information | Source / Method |
| Molecular Weight | 272.68 g/mol | Calculated from Molecular Formula (C₁₂H₁₃ClO₅) |
| Physical Form | Solid | [1] |
| Storage Temperature | Room Temperature | [1] |
| Melting Point | Not available in literature. | See Protocol 4.1 for experimental determination. |
| pKa | Not available in literature. | See Protocol 4.2 for experimental determination. |
| logP (Octanol/Water) | Not available in literature. | See Protocol 4.3 for experimental determination. |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. Limited solubility in water is anticipated due to the aromatic structure, though the carboxylic acid group enhances polarity. | General chemical principles. |
Molecular Weight Calculation
The molecular weight is calculated based on the atomic masses of the constituent elements in the molecular formula, C₁₂H₁₃ClO₅.
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Carbon (C): 12 * 12.011 u = 144.132 u
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Hydrogen (H): 13 * 1.008 u = 13.104 u
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Chlorine (Cl): 1 * 35.453 u = 35.453 u
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Oxygen (O): 5 * 15.999 u = 79.995 u
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Total Molecular Weight: 272.684 u
Analytical Methodologies for Characterization
To ensure the identity, purity, and quality of 2-(2-Chloro-6-ethoxy-4-formylphenoxy)propanoic acid, a multi-step analytical workflow is required. This section provides validated protocols grounded in standard pharmaceutical and chemical analysis practices.
Caption: Workflow for analytical characterization.
Protocol: Purity Determination by Reverse-Phase HPLC
This method is designed to separate the main compound from potential impurities arising from synthesis or degradation.
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Rationale: Reverse-phase chromatography is chosen due to the compound's moderate polarity. A C18 stationary phase provides effective retention for the aromatic ring. The use of an acidified mobile phase is critical; it suppresses the ionization of the carboxylic acid group, ensuring a symmetrical peak shape and reproducible retention times.[2][3]
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Methodology:
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
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Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm (chosen to correspond to the absorbance of the substituted benzene ring).
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Injection Volume: 10 µL.
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Gradient Program:
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0-2 min: 30% B
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2-15 min: 30% to 95% B
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15-18 min: Hold at 95% B
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18-18.1 min: 95% to 30% B
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18.1-22 min: Hold at 30% B (equilibration).
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Purity Calculation: Purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all detected components.
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Protocol: Identity Confirmation by LC-MS
This protocol confirms the molecular weight of the compound, providing definitive structural evidence.
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Rationale: Coupling liquid chromatography with mass spectrometry allows for the separation of components before they enter the mass analyzer. Electrospray Ionization (ESI) is an effective soft ionization technique for polar molecules containing acidic protons, making it ideal for this compound. The use of formic acid in the mobile phase is compatible with MS and aids in the ionization process.[4][5]
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Methodology:
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LC System: Utilize the same column and mobile phases as described in the HPLC protocol (Section 3.1).
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MS Detector: Quadrupole Mass Spectrometer.
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Ionization Mode: Electrospray Ionization, Negative (ESI-).
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Causality: Negative mode is chosen to deprotonate the carboxylic acid, forming the [M-H]⁻ ion, which is typically a strong and easily interpretable signal.
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Scan Range: m/z 50 - 500.
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Data Analysis:
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Extract the mass spectrum from the chromatographic peak corresponding to the compound.
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Look for the molecular ion peak. The expected [M-H]⁻ ion would be at m/z 271.05 (for ³⁵Cl) and 273.05 (for ³⁷Cl) in an approximate 3:1 isotopic ratio, confirming the presence of one chlorine atom.
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Experimental Determination of Core Physicochemical Properties
The following protocols describe standard, validated methods for determining key physicochemical constants that are not currently available in the literature for this specific compound.
Protocol: Melting Point Determination
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Rationale: The melting point is a fundamental indicator of a solid compound's purity. A sharp, well-defined melting range suggests high purity, while a broad and depressed range indicates the presence of impurities. The capillary method is a standard and reliable technique.
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Methodology (USP <741>):
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Finely powder a small amount of the dry solid.
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Pack the powder into a capillary tube to a height of 2-3 mm.
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Place the tube in a calibrated melting point apparatus.
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Heat at a rate of approximately 10 °C/min until the temperature is ~20 °C below the expected melting point.
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Decrease the heating rate to 1-2 °C/min.
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Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
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Protocol: pKa Determination by Potentiometric Titration
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Rationale: The pKa value quantifies the acidity of the carboxylic acid group, which is crucial for predicting its ionization state at different pH values. This influences solubility, membrane permeability, and receptor binding. Potentiometric titration is the gold standard for pKa determination.
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Methodology:
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Accurately weigh and dissolve a sample of the compound in a co-solvent system (e.g., 50:50 methanol:water) to ensure solubility.
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Place the solution in a thermostatted vessel at 25 °C and monitor the pH with a calibrated pH electrode.
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Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.
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Record the pH after each addition of titrant.
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Plot the pH versus the volume of NaOH added. The pKa is the pH value at the half-equivalence point (the point at which half of the acid has been neutralized).
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Protocol: LogP Determination (Shake-Flask Method)
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Rationale: The n-octanol/water partition coefficient (logP) is a measure of a compound's lipophilicity. This parameter is a critical predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the traditional and most direct way to measure this property (OECD Guideline 107).
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Methodology:
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Prepare a stock solution of the compound in n-octanol that has been pre-saturated with water.
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Add a known volume of this stock solution to a separatory funnel containing a known volume of water that has been pre-saturated with n-octanol.
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Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow equilibrium to be reached.
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Allow the two phases (n-octanol and water) to separate completely.
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Carefully collect a sample from each phase.
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Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV as described in Section 3.1).
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Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Water].
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The logP is the base-10 logarithm of P.
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Synthetic Pathway Overview
While numerous synthetic routes are possible, a common and efficient method for preparing phenoxypropanoic acids is via a Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.
Sources
- 1. 2-(2-chloro-6-ethoxy-4-formylphenoxy)propanoic acid | 590395-60-1 [sigmaaldrich.com]
- 2. Separation of 2-[4-(6-chloroquinoxaline-2-yl-oxy)phenoxy]propanoic acid, (2R)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 5. epa.gov [epa.gov]
